molecular formula C5H5ClN2O B1521263 (2-Chloropyrimidin-4-yl)methanol CAS No. 34953-87-2

(2-Chloropyrimidin-4-yl)methanol

Cat. No.: B1521263
CAS No.: 34953-87-2
M. Wt: 144.56 g/mol
InChI Key: POXLTMBMLWQOQG-UHFFFAOYSA-N
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Description

(2-Chloropyrimidin-4-yl)methanol: is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyrimidine, featuring a chlorine atom at the 2-position and a hydroxymethyl group at the 4-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyrimidin-4-yl)methanol typically involves the reaction of 2-chloropyrimidine with formaldehyde under acidic conditions. The reaction proceeds via nucleophilic addition, where the hydroxymethyl group is introduced at the 4-position of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

(2-Chloropyrimidin-4-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes .

  • Reduction: The chlorine atom can be reduced to form 2-hydroxymethylpyrimidine .

  • Substitution: The chlorine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride .

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: 2-Chloropyrimidine-4-carboxylic acid or 2-Chloropyrimidine-4-aldehyde .

  • Reduction: 2-Hydroxymethylpyrimidine .

  • Substitution: 2-Aminopyrimidine-4-methanol or 2-Ethylpyrimidine-4-methanol .

Scientific Research Applications

(2-Chloropyrimidin-4-yl)methanol: is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various heterocyclic compounds , which are important in medicinal chemistry. Additionally, it is used in the development of catalysts and advanced materials .

Mechanism of Action

The mechanism by which (2-Chloropyrimidin-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or agonist by interacting with specific molecular targets, such as enzymes or receptors . The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

(2-Chloropyrimidin-4-yl)methanol: is similar to other chlorinated pyrimidines and hydroxymethyl derivatives . its unique combination of functional groups makes it particularly useful in certain applications. Some similar compounds include:

  • 2-Chloropyridine-4-methanol

  • 2-Chloropyrimidine-4-carboxylic acid

  • 2-Hydroxymethylpyrimidine

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(2-chloropyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXLTMBMLWQOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34953-87-2
Record name (2-chloropyrimidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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